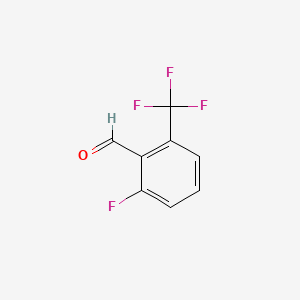

2-氟-6-(三氟甲基)苯甲醛

描述

2-Fluoro-6-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that is of interest in various chemical research areas. The presence of fluorine atoms in the molecule is known to significantly affect its physical and chemical properties, as well as its reactivity. The trifluoromethyl group, in particular, can influence the molecule's conformation and intermolecular interactions, which can be crucial for understanding its behavior in different chemical contexts .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, such as 2-Fluoro-6-(trifluoromethyl)benzaldehyde, often involves the introduction of fluorine atoms or fluorine-containing groups into the aromatic ring. One approach to synthesizing fluorinated polyimides includes the use of a fluorine-containing aromatic diamine, which is reacted with aromatic dianhydrides. This process involves the reduction of a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with a diol in the presence of a strong base . Although not directly related to the synthesis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde, this method provides insight into the general strategies used to incorporate fluorine into aromatic compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of strong and weak intermolecular interactions. In the case of trifluoromethylated benzanilides, which share some structural similarities with 2-Fluoro-6-(trifluoromethyl)benzaldehyde, the presence of a trifluoromethyl group can lead to a variety of supramolecular arrangements. These arrangements are influenced by intermolecular interactions such as hydrogen bonds and the "fluorous effect," which involves C-F...F-C contacts. The trifluoromethyl group can also induce conformational flexibility and rotational disorder in crystalline solids .

Chemical Reactions Analysis

The reactivity of benzaldehydes, including those that are fluorinated, can be explored through various chemical reactions. For instance, deoxyfluorination of benzaldehydes can be achieved at room temperature using sulfuryl fluoride and tetramethylammonium fluoride. This method demonstrates the potential for selective fluorination of aromatic aldehydes, which could be applicable to 2-Fluoro-6-(trifluoromethyl)benzaldehyde . Additionally, benzaldehydes can undergo C-H functionalization reactions, as shown in the synthesis of fluorenones from benzaldehydes and aryl iodides using a palladium-catalyzed process .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are significantly influenced by the fluorine atoms. For example, the synthesis of fluoro-polyimides from fluorinated diamines results in materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability . The conformational analysis of fluorinated benzaldehydes reveals that the presence of fluorine can lead to planar structures with the trans conformer being more stable. This stability is influenced by the solvent's polarity, and the overall molecular geometry can affect the compound's physical properties .

科学研究应用

含三氟甲基药物的合成

三氟甲基是许多 FDA 批准药物的常见特征 . 2-氟-6-(三氟甲基)苯甲醛,由于其三氟甲基,可用于合成这些药物 .

2-氨基-5-三氟甲基喹唑啉的合成

2-氟-6-(三氟甲基)苯甲醛参与2-氨基-5-三氟甲基喹唑啉的合成 . 喹唑啉是一类具有广泛生物活性的有机化合物,在药物研究中具有价值。

二芳基醚的合成

二芳基醚是一类有机化合物,由于其生物活性,在药物化学中具有广泛的应用 . 2-氟-6-(三氟甲基)苯甲醛可用于合成二芳基醚 .

2-(3,5-二甲氧基苯氧基)-6-(三氟甲基)苯腈的合成

2-氟-6-(三氟甲基)苯甲醛可用于合成2-(3,5-二甲氧基苯氧基)-6-(三氟甲基)苯腈 . 该化合物在药物化学中可能具有潜在的应用。

取代苯并[b]噻吩-2-羧酸酯的合成

苯并[b]噻吩衍生物以其广泛的生物活性而闻名,包括抗炎、抗癌和抗病毒特性 . 2-氟-6-(三氟甲基)苯甲醛可用于合成取代苯并[b]噻吩-2-羧酸酯 .

质谱分析中的应用

2-氟-6-(三氟甲基)苯甲醛可用于质谱分析研究 . 其独特的结构和性质有助于复杂混合物的识别和定量。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2-Fluoro-6-(trifluoromethyl)benzaldehyde is believed to be the mitochondrial electron transport at the cytochrome bc (1) complex . This complex plays a crucial role in cellular respiration, a process that cells use to produce energy.

Mode of Action

2-Fluoro-6-(trifluoromethyl)benzaldehyde exerts its activity by inhibiting the mitochondrial electron transport at the cytochrome bc (1) complex . This inhibition disrupts the normal flow of electrons within the mitochondria, which can lead to a decrease in the production of ATP, the main energy currency of the cell.

Biochemical Pathways

The inhibition of the cytochrome bc (1) complex by 2-Fluoro-6-(trifluoromethyl)benzaldehyde affects the electron transport chain, a key biochemical pathway in cellular respiration . This disruption can lead to a decrease in ATP production, affecting downstream processes that rely on this energy source.

Pharmacokinetics

Its molecular weight of 1921104 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The inhibition of the cytochrome bc (1) complex by 2-Fluoro-6-(trifluoromethyl)benzaldehyde leads to a decrease in ATP production . This can result in cellular energy depletion, affecting various molecular and cellular processes that rely on ATP.

生化分析

Biochemical Properties

2-Fluoro-6-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is involved in the formation of 2-amino-5-trifluoromethylquinazoline and other substituted benzo[b]thiophene-2-carboxylates . The compound interacts with various enzymes and proteins during these reactions, facilitating the formation of desired products. The nature of these interactions often involves the aldehyde group of 2-Fluoro-6-(trifluoromethyl)benzaldehyde reacting with nucleophilic sites on enzymes or proteins, leading to the formation of covalent bonds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-6-(trifluoromethyl)benzaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-6-(trifluoromethyl)benzaldehyde can undergo degradation under certain conditions, leading to a decrease in its efficacy over time . Long-term exposure to the compound may result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-Fluoro-6-(trifluoromethyl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have indicated that there are threshold effects, where the compound’s impact on cellular functions becomes significant only above certain concentrations . High doses of 2-Fluoro-6-(trifluoromethyl)benzaldehyde can cause severe damage to tissues and organs, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

2-Fluoro-6-(trifluoromethyl)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s presence can influence metabolic flux and alter metabolite levels within cells. For example, its interaction with specific enzymes can lead to the formation of intermediate compounds that participate in further biochemical reactions .

Transport and Distribution

The transport and distribution of 2-Fluoro-6-(trifluoromethyl)benzaldehyde within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within different tissues .

Subcellular Localization

2-Fluoro-6-(trifluoromethyl)benzaldehyde exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization, as it interacts with different biomolecules in various subcellular environments .

属性

IUPAC Name |

2-fluoro-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKUGVHRTLCKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334787 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60611-24-7 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。